Product packaging for 1,2,4,8-Tetrabromo-dibenzofuran(Cat. No.:CAS No. 617707-65-0)

1,2,4,8-Tetrabromo-dibenzofuran

Cat. No.: B12900901
CAS No.: 617707-65-0
M. Wt: 483.77 g/mol
InChI Key: JDPXUSDOGNYUER-UHFFFAOYSA-N
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Description

1,2,4,8-Tetrabromo-dibenzofuran is a polybrominated organic compound with the molecular formula C12H4Br4O and a molecular weight of 483.77 g/mol . It belongs to the class of polybrominated dibenzofurans (PBDFs), which are recognized as emerging persistent organic pollutants (POPs) of significant concern due to their high toxicity, environmental persistence, and potential to bioaccumulate . This compound is primarily used in scientific research as a critical reference standard for environmental analysis, toxicological studies, and investigations into the formation mechanisms of dioxin-like compounds . Researchers value it for studying congener-specific behavior, as the environmental profile and toxicity of PBDFs can differ from their chlorinated analogues (PCDD/Fs), indicating distinct sources and formation pathways . The toxicity of such compounds is often mediated through the aryl hydrocarbon receptor (AhR) signal transduction pathway, leading to the induction of microsomal enzymes like cytochrome P450 1A1 and 1A2, which may result in organotoxicity and endocrine-disrupting effects . Accurate analysis is challenging due to potential photolysis, thermal degradation, and interference from other brominated compounds, demanding high-purity materials for reliable data . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H4Br4O B12900901 1,2,4,8-Tetrabromo-dibenzofuran CAS No. 617707-65-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

617707-65-0

Molecular Formula

C12H4Br4O

Molecular Weight

483.77 g/mol

IUPAC Name

1,2,4,8-tetrabromodibenzofuran

InChI

InChI=1S/C12H4Br4O/c13-5-1-2-9-6(3-5)10-11(16)7(14)4-8(15)12(10)17-9/h1-4H

InChI Key

JDPXUSDOGNYUER-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(O2)C(=CC(=C3Br)Br)Br

Origin of Product

United States

Formation Mechanisms of Polybrominated Dibenzofurans, with Emphasis on Isomer Specific Considerations for 1,2,4,8 Tetrabromo Dibenzofuran

Unintentional Formation Pathways

The formation of 1,2,4,8-Tetrabromo-dibenzofuran and other PBDFs occurs through several unintentional pathways, primarily categorized as thermal and thermolytic processes, and photochemical degradation processes. pops.intresearchgate.net These pathways often involve complex chemical reactions initiated by heat or light, acting on brominated precursor compounds.

Thermal and Thermolytic Processes

Thermal and thermolytic processes are major contributors to the formation of PBDFs. researchgate.net These processes involve the degradation of materials at elevated temperatures, such as during combustion or in industrial settings. researchgate.netresearchgate.net

The pyrolysis and combustion of products containing brominated flame retardants (BFRs) are significant sources of PBDFs. diva-portal.orgresearchgate.net BFRs are added to a wide range of consumer and industrial products to reduce their flammability. oecd.org However, under thermal stress, such as in accidental fires or during waste incineration, these BFRs can break down and form unintended byproducts, including various isomers of tetrabromo-dibenzofuran. researchgate.netoecd.org

For instance, the thermal degradation of polybrominated diphenyl ethers (PBDEs), a common class of BFRs, can lead to the formation of PBDFs. researchgate.netacs.org The process can occur through intramolecular cyclization, involving the elimination of bromine or hydrogen bromide. pops.int Studies have shown that the pyrolysis of the polybrominated biphenyl (B1667301) (PBB) fire retardant, FireMaster FF-1, at temperatures between 380-400°C resulted in the formation of tetrabrominated dibenzofurans. nih.gov Similarly, the combustion and pyrolysis of tetrabromobisphenol A (TBBPA), another widely used BFR, have been shown to produce a range of PBDF isomers, with 2,4,6,8-TeBDF being one of the most abundant isomers formed during pyrolysis. nih.gov The presence of oxygen and the temperature conditions significantly influence the formation of these compounds. researchgate.netnih.gov

Table 1: Formation of PBDFs from Thermal Processes of BFRs

BFR Precursor Thermal Process Key PBDFs Formed Temperature Range (°C) Reference
Polybrominated Biphenyls (PBBs) Pyrolysis Tetrabromodibenzofurans 380-400 nih.gov
Tetrabromobisphenol A (TBBPA) Pyrolysis 2,4,6,8-TeBDF 650-800 nih.gov
Polybrominated Diphenyl Ethers (PBDEs) Pyrolysis PBDFs Not Specified acs.org

De novo synthesis is another important thermal pathway for the formation of PBDFs. diva-portal.orgresearchgate.net This process involves the formation of these compounds from basic carbonaceous structures in the presence of a bromine source and often a metal catalyst, at temperatures typically between 200 and 500°C. researchgate.netacs.orgnih.gov This pathway is considered a breakdown reaction of a carbon matrix, followed by chlorination and oxygen incorporation. dss.go.th

Laboratory experiments have demonstrated the formation of PBDFs from model mixtures of active carbon and copper(II) bromide (CuBr2) when heated. acs.orgnih.gov The presence of CuBr2 was found to accelerate the degradation of the carbon structure in an oxygen atmosphere. acs.orgnih.gov The maximum yield of total PBDD/Fs was observed at 300°C, with the degree of bromination increasing with temperature. acs.orgnih.gov While the precursor pathway from BFRs is often more significant for PBDF formation, de novo synthesis remains a relevant source, particularly in industrial settings like incinerators where carbon, bromine, and catalysts are present. diva-portal.orgdiva-portal.org

In many real-world thermal processes, both bromine and chlorine sources are present, leading to the formation of mixed halogenated dibenzofurans (PXDFs), which contain both bromine and chlorine atoms. greenpeace.to The co-combustion of BFRs with municipal solid waste, which often contains chlorinated materials, can result in the formation of these mixed halogenated compounds. greenpeace.to

Studies have shown that the presence of bromine can influence the formation of chlorinated organic compounds and vice versa. researchgate.net In some cases, the addition of bromine to a combustion system can lead to a decrease in the total concentration of polychlorinated dibenzodioxins and dibenzofurans (PCDD/Fs), but with a corresponding formation of mixed bromo-chloro furans. researchgate.net The formation of mixed halogenated furans is favored at lower temperatures, typical of open burning situations, and can result in congeners with higher bromine-to-chlorine ratios. greenpeace.to The interaction between bromine and chlorine in thermal processes is complex and depends on factors such as temperature and the relative concentrations of the halogens. researchgate.net

Photochemical Degradation Processes

Photochemical degradation, driven by the energy of sunlight or artificial UV light, represents another significant pathway for the formation of PBDFs from certain brominated organic chemicals. pops.intmagtech.com.cn

The photolysis of polybrominated diphenyl ethers (PBDEs) is a well-documented source of PBDFs. magtech.com.cninchem.org When exposed to UV radiation, PBDEs can undergo a series of reactions, including debromination and intramolecular cyclization, to form PBDFs. nih.govepa.gov The presence of an ortho-bromine substituent on the PBDE molecule is a prerequisite for this conversion to occur. epa.gov

Studies have shown that the irradiation of PBDEs in various solutions with UV light leads to the formation of PBDFs. epa.gov The amount of PBDFs formed can be influenced by the number and position of bromine atoms on the PBDE precursor. epa.gov For example, the photolysis of PBDEs with one ortho-bromine substituent tends to accumulate a greater amount of PBDFs compared to those with two ortho-bromine substituents. epa.gov Furthermore, the photochemical conversion of hydroxylated PBDEs (OH-PBDEs), which are both natural products and transformation products of PBDEs, can also lead to the formation of brominated dibenzofurans. acs.org

Table 2: Photochemical Formation of PBDFs

Precursor Compound Light Source Key Products Noteworthy Findings Reference
Polybrominated Diphenyl Ethers (PBDEs) UV Light Polybrominated Dibenzofurans (PBDFs) Ortho-bromine substitution is a prerequisite for conversion. epa.gov
Hydroxylated PBDEs (OH-PBDEs) UV Light Brominated Dibenzofurans Conversion to dibenzofurans and other products of concern. acs.org
Hydrogen-Donor-Controlled Radical Reactions in PBDF Formation

The formation of PBDFs from polybrominated diphenyl ether (PBDE) precursors is significantly influenced by the presence and nature of hydrogen donors. In photolytic or thermolytic processes, the initial step often involves the cleavage of a carbon-bromine (C-Br) bond, particularly at an ortho-position to the ether linkage, generating an aryl radical. nih.govnih.gov This radical intermediate is at a critical juncture, facing a competition between two primary reaction pathways: intramolecular cyclization to form a PBDF or hydrogen abstraction from a donor molecule to yield a lower-brominated PBDE. nih.govnih.gov

The availability and reactivity of hydrogen donors in the reaction environment are paramount in determining the product distribution. In environments with a high concentration of effective hydrogen donors, the hydrogen abstraction reaction is favored, leading to the formation of less toxic, lower-brominated PBDEs and inhibiting the formation of PBDFs. nih.gov Conversely, in matrices with a scarcity of abstractable hydrogen, such as in water, the intramolecular cyclization pathway becomes more prominent, resulting in a higher yield of PBDFs. nih.gov

Surface-Mediated Formation Pathways in Heterogeneous Systems

The formation of PBDFs can be significantly influenced by the presence of solid surfaces, which can act as catalysts or provide a medium for reactions to occur. In heterogeneous systems, such as those found in industrial thermal processes or in the environment on particulate matter, surface-mediated reactions can provide alternative and often more efficient pathways for PBDF formation compared to gas-phase reactions.

Research has demonstrated that metal oxides, such as copper oxide (CuO) and iron oxides, can facilitate the formation of halogenated dibenzofurans from precursor compounds like bromophenols. researchgate.netnih.gov For instance, the pyrolysis of 2-bromophenol (B46759) on a CuO/silica (B1680970) surface has been shown to produce polybrominated dibenzofurans. researchgate.net The mechanism in such cases can involve the adsorption of precursor molecules onto the surface, followed by surface-catalyzed reactions.

One proposed mechanism for surface-mediated PBDF formation is the Langmuir-Hinshelwood mechanism, where both reacting species are adsorbed onto the catalyst surface before reacting. researchgate.net Another possibility is the Eley-Rideal mechanism, where one reactant is adsorbed and the other reacts with it from the gas phase. researchgate.net The specific surface composition, temperature, and the nature of the precursor all play critical roles in determining the reaction pathway and the resulting PBDF congener profile. For example, studies on the oxidation of hydroxylated PBDEs by iron and manganese oxides have shown the formation of specific PBDF isomers, highlighting the role of these metal oxides in mediating the transformation. nih.gov

The formation of 2,4,6,8-tetrabromodibenzofuran (2,4,6,8-TBDF) from the oxidation of 2,2′-dihydroxy-biphenyl-80 (2,2′-diOH-BB-80) on goethite and manganese oxides has been observed, indicating a potential pathway for the formation of specific tetrabromodibenzofuran isomers on environmental surfaces. nih.gov

Mechanistic Studies of Polybrominated Dibenzofuran (B1670420) Formation

Understanding the detailed mechanisms of PBDF formation is crucial for predicting their environmental fate and for developing mitigation strategies. The formation of the dibenzofuran ring system from various precursors involves complex sequences of chemical reactions, including radical cyclizations and intramolecular rearrangements.

Radical-Based Cyclization Mechanisms

The predominant mechanism for the formation of PBDFs from PBDEs is believed to be a radical-based intramolecular cyclization. This process is typically initiated by the homolytic cleavage of a C-Br bond at a position ortho to the ether linkage, resulting in the formation of a highly reactive aryl radical. nih.govnih.govnih.gov This radical can then attack the adjacent phenyl ring, leading to the closure of the furan (B31954) ring and the formation of a PBDF molecule, often with the concurrent elimination of a hydrogen or bromine atom. nih.govresearchgate.net

Theoretical studies using density functional theory (DFT) have supported this mechanism, indicating that the loss of an ortho-bromine or ortho-hydrogen atom from a PBDE, followed by a ring-closure reaction, is an accessible pathway for PBDF production with modest reaction barriers. nih.gov The stability of the resulting radical intermediate and the transition state for the cyclization step are key factors influencing the reaction rate.

Intramolecular Rearrangement Mechanisms

In addition to direct cyclization, intramolecular rearrangement mechanisms can also play a role in the formation of specific PBDF isomers. For instance, once a PBDF is formed, it may undergo rearrangement under certain conditions to yield a different isomer. An example of such a rearrangement is the controlled migration of a bromine atom. It has been demonstrated that 2,3,7,8-tetrabromodibenzofuran (B3055897) can be partially rearranged to the 1,2,3,8-isomer through the use of a strong base like lithium diisopropylamide (LDA) at low temperatures. evitachem.com This type of rearrangement, known as a halogen dance, proceeds via organolithium intermediates and is highly dependent on reaction conditions such as solvent polarity and temperature. evitachem.com

While this specific rearrangement is a synthetic procedure, it highlights the possibility of intramolecular shifts occurring under certain environmental or thermal conditions, potentially leading to the formation of less common isomers like this compound from more stable precursors.

Influence of Precursor Molecular Structure and Bromination Pattern

The molecular structure of the precursor molecule, including the degree and pattern of bromine substitution, has a profound influence on the formation of PBDFs. The presence of at least one bromine atom in an ortho position to the ether linkage in a PBDE is generally considered a prerequisite for the radical-based cyclization mechanism to proceed efficiently. nih.govresearchgate.net

Studies have shown that the pyrolysis of different PBDE congeners leads to the formation of specific PBDF isomers. researchgate.net This indicates that the initial bromination pattern of the precursor directly dictates the substitution pattern of the resulting PBDF. For a PBDE to form this compound, the precursor would need to have a specific arrangement of bromine atoms that, upon cyclization and potential rearrangement, would lead to this particular isomer.

The degree of bromination also affects the reaction pathways. Higher brominated PBDEs may be more prone to C-Br bond cleavage, but steric hindrance can also influence the cyclization step. The pyrolysis of the polybrominated biphenyl (PBB) fire retardant, FireMaster FF-1, which is primarily composed of 2,2′,4,4′,5,5′-hexabromobiphenyl, has been shown to produce tetrabromodibenzofurans. nih.govnih.gov This demonstrates that precursors other than PBDEs can also lead to PBDF formation, and the structure of these precursors is equally important.

Kinetic Aspects of Polybrominated Dibenzofuran Formation from Precursors

The kinetics of PBDF formation are complex and depend on a multitude of factors, including temperature, the nature of the precursor, the presence of catalysts, and the reaction medium. Understanding the rates of the various competing reactions is essential for predicting the environmental concentrations of PBDFs.

Mechanistic and kinetic studies have been conducted to elucidate the formation of PBDD/Fs from PBDEs. nih.gov These studies often employ theoretical calculations to determine the rate constants of elementary reaction steps. For example, the competition between intramolecular cyclization and hydrogen abstraction in the photolysis of PBDEs has been quantitatively assessed by calculating the respective rate constants using DFT. nih.gov

The table below presents findings from a study on the formation of 2,4,6,8-tetrabromodibenzofuran from the oxidation of a dihydroxylated polybrominated biphenyl on different metal oxide surfaces, illustrating the kinetic influence of the surface material. nih.gov

PrecursorSurfaceReaction Time (days)ProductConversion (%)
2,2′-diOH-BB-80Goethite82,4,6,8-TeBDF4.15
2,2′-diOH-BB-80MnOₓ42,4,6,8-TeBDF5.74

Table 1. Formation of 2,4,6,8-Tetrabromodibenzofuran from 2,2′-dihydroxy-biphenyl-80 on Metal Oxide Surfaces. nih.gov

This data highlights that the type of metal oxide surface significantly impacts the rate of formation of this specific tetrabromodibenzofuran isomer.

Environmental Occurrence and Source Apportionment of Polybrominated Dibenzofurans

Occurrence in Abiotic Environmental Compartments

PBDD/Fs are known to be present in abiotic matrices such as house and office dust, fly ash from incinerators, and sewage sludge. nih.gov The congener pattern—the relative concentration of different isomers—can vary significantly depending on the source. nih.gov For instance, PBDFs are often found as contaminants in commercial BFR mixtures like polybrominated diphenyl ethers (PBDEs). nih.gov Despite this general knowledge, specific quantitative data for 1,2,4,8-Tetrabromo-dibenzofuran in the atmosphere, aquatic systems, or terrestrial systems could not be located.

Atmospheric Distribution (Ambient Air, Indoor Air, Airborne Particulate Matter)

Studies confirm the presence of PBDD/Fs in the atmosphere, often associated with particulate matter. service.gov.uk However, these studies typically report total PBDD/F concentrations or focus on congeners other than this compound.

Aquatic Systems (Water Bodies, Sediments, Wastewater Effluents, Sewage Sludge)

PBDD/Fs have been detected in aquatic environments, but congener-specific data for this compound in water, sediment, or wastewater is not available in the reviewed sources.

Terrestrial Systems (Soils, Biocompost)

Information on the concentration of this compound in soils and biocompost is not specified in the available literature.

Occurrence in Biotic Matrices

The presence of PBDD/Fs in various biological samples, including wildlife and human tissues, has been established, indicating bioaccumulation in food chains. diva-portal.orgnih.gov

Detection in Wildlife and Aquatic Biota (e.g., Marine Mammals, Fish)

PBDD/Fs have been detected in the blubber of marine mammals such as pilot whales and ringed seals, demonstrating their presence in remote ecosystems. diva-portal.org The congener profiles in these animals suggest that combustion-related processes are a likely source. diva-portal.org Recent studies also show that PBDD/Fs can contribute significantly to the total toxic equivalency (TEQ) in various seafood items. nih.gov However, specific data points for the this compound congener in these biological samples are not provided in the literature reviewed.

Presence in Food and Animal Feed

The contamination of food is a primary route of human exposure to dioxin-like compounds. nih.govnih.gov PBDD/Fs have been found in foods such as seafood, dairy products, and meat. nih.govnih.gov As with other matrices, the available data does not offer specific concentration levels for this compound.

Major Anthropogenic Sources of Environmental Release

Polybrominated dibenzofurans are not intentionally produced but are formed as unintentional byproducts in various industrial and thermal processes. pops.int The primary pathways for their release into the environment are linked to human activities involving brominated compounds, particularly brominated flame retardants (BFRs).

Waste Incineration and Disposal Activities (Municipal, Industrial, E-waste)

The incineration of waste streams containing brominated materials is a significant source of PBDF emissions. However, specific data quantifying the emission of this compound from municipal, industrial, or e-waste incinerators is not available in the reviewed scientific literature.

Studies on the emissions from waste incinerators generally focus on the total concentration of PBDFs or a selection of the most toxic, 2,3,7,8-substituted congeners. The congener profile of PBDFs formed during combustion is highly dependent on the composition of the waste feed and the incineration conditions. In general, PBDFs are found in much higher concentrations compared to their structural analogs, the polybrominated dibenzo-p-dioxins (PBDDs), in the outputs of combustion processes. pops.int The formation of various PBDF congeners during the gasification of municipal solid waste has also been documented, though specific identification of the 1,2,4,8-isomer is lacking.

E-Waste Recycling and Dismantling Operations

Electronic waste (e-waste) is a major reservoir of brominated flame retardants, which are added to plastics and other components to reduce flammability. Informal and crude e-waste recycling and dismantling activities, particularly those involving thermal processes like open burning to recover valuable metals, are recognized as significant sources of PBDFs.

By-product Contaminants in Commercial Brominated Organic Chemical Mixtures

Polybrominated dibenzofurans can be present as impurities in commercial brominated flame retardant formulations. The manufacturing process of some BFRs can lead to the unintentional formation of PBDFs.

There is no specific information available in the reviewed literature indicating the presence of this compound as a by-product in commercial BFR mixtures. Analyses of these commercial products have identified various PBDF congeners, with the composition and concentration varying depending on the specific BFR and the production process. For instance, some commercial polybrominated diphenyl ether (PBDE) mixtures have been found to contain PBDFs, but a detailed congener-specific breakdown that includes the 1,2,4,8-isomer is not provided.

Emissions from Uncontrolled and Experimental Fires

Uncontrolled fires, such as accidental building fires and landfill fires, as well as experimental fires involving materials containing BFRs, are known to release a complex mixture of combustion byproducts, including PBDFs. The pyrolysis of BFRs under fire conditions can lead to the formation of various PBDF congeners.

Specific data on the emission of this compound from uncontrolled or experimental fires is not available in the current body of scientific literature. Experimental studies on the combustion of plastics and other materials treated with BFRs have confirmed the formation of tetrabromodibenzofurans, with the congener distribution being influenced by factors such as temperature and the presence of oxygen. hw.ac.uk However, these studies have generally not reported the specific quantification of the 1,2,4,8-isomer. For example, pyrolysis of the polybrominated biphenyl (B1667301) (PBB) fire retardant, FireMaster FF-1, was found to produce tetrabromodibenzofurans, with one congener having a retention time equal to that of 2,3,7,8-tetrabromodibenzofuran (B3055897). hw.ac.uk

Consideration of Natural Formation Sources of Polybrominated Dibenzofurans

While anthropogenic activities are considered the primary source of PBDFs in the environment, there is growing evidence for the natural formation of some congeners. One study investigating the bromoperoxidase-mediated oxidative coupling of 2,4,6-tribromophenol, a substance found in marine environments, reported the potential formation of 1,2,4,7-Tetrabromo-dibenzofuran and/or this compound, although at lower yields compared to other congeners. pops.int This suggests a potential natural formation pathway for this compound in marine systems.

Another study focused on the oxidation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) by iron and manganese oxides, which are common minerals in soil and sediment. acs.orgepa.gov This research demonstrated the formation of 2,4,6,8-tetrabromodibenzofuran from the oxidation of specific OH-PBDEs under dry conditions, indicating a possible abiotic pathway for the formation of certain tetrabromodibenzofuran congeners in the environment. acs.orgepa.gov While this study did not specifically identify the formation of the 1,2,4,8-isomer, it highlights that natural transformation processes of other brominated compounds can be a source of tetrabromodibenzofurans.

Data on Tetrabromodibenzofuran Congeners from Various Sources

Due to the lack of specific data for this compound, the following table presents a summary of findings for tetrabromodibenzofurans (TeBDFs) as a class from different sources to provide context.

Source CategoryFinding for Tetrabromodibenzofurans (TeBDFs)Specific Data for this compound
Waste Incineration Formed during the combustion of bromine-containing waste. Generally, PBDFs are more abundant than PBDDs.Not reported in reviewed literature.
E-Waste Recycling High concentrations of total PBDFs found in soil and dust at recycling sites.Not reported in reviewed literature.
Commercial BFRs Present as impurities in some commercial BFR formulations.Not reported in reviewed literature.
Uncontrolled Fires Formed during the pyrolysis of BFR-treated materials. hw.ac.ukNot reported in reviewed literature.
Natural Formation Potential formation of 1,2,4,7- and/or 1,2,4,8-TeBDD from 2,4,6-tribromophenol. pops.int Formation of 2,4,6,8-TeBDF from oxidation of OH-PBDEs. acs.orgepa.govPotentially formed through bromoperoxidase-catalyzed dimerization of 2,4,6-tribromophenol. pops.int

Environmental Fate and Transformation Pathways of Polybrominated Dibenzofurans

Environmental Transport and Distribution Processes

The transport and distribution of PBDFs in the environment are governed by their physicochemical properties, such as low water solubility and high lipophilicity, which are influenced by the degree of bromination.

Due to their semi-volatile nature, PBDFs can undergo long-range atmospheric transport. They are expected to exist predominantly particle-bound in the atmosphere, and their transport is therefore determined by the movement of these particles. service.gov.ukdiva-portal.org Modeling studies have estimated the gas-phase atmospheric half-lives of PBDD/Fs to range from 1.8 to 504 days, indicating their potential for long-distance travel. service.gov.uk The global average of imported fractions (GIF) for PBDFs, a metric for long-range transport potential, is estimated to be between 0.11 and 0.21, which is comparable to that of their chlorinated analogs, the PCDFs. pops.int

Monitoring data has confirmed the presence of PBDFs in remote locations, providing evidence of their long-range transport. For instance, PBDFs have been detected in air samples from Pallas, a remote station in northern Finland, and in the atmosphere over the ocean near Taiwan. pops.intpops.int The congener profile in these remote areas often shows a predominance of higher brominated PBDFs. pops.int

Atmospheric deposition, including both wet and dry processes, is a significant pathway for the entry of PBDFs into terrestrial and aquatic ecosystems. mdpi.com A study in Guangzhou, China, reported annual deposition fluxes of total PBDD/Fs (including eight 2,3,7,8-substituted tetra- to hexa-BDD/Fs) ranging from 36 to 51 pg m⁻² day⁻¹. nih.gov These deposition fluxes were observed to be higher during the wet season, suggesting the importance of rainfall in their removal from the atmosphere. nih.gov

Table 1: Estimated Long-Range Transport Potential of Selected Halogenated Compounds

Compound ClassGlobal Average of Imported Fractions (GIF)
PBDDs0.09–0.21
PBDFs 0.11–0.21
PCDDs0.17–0.22
PCDFs0.13–0.27

Source: Kawai et al. (2014) as cited in pops.int

Given their hydrophobic nature, PBDFs have a strong tendency to partition from the water phase to particulate matter and sediments in aquatic environments. This partitioning behavior is a critical factor in their environmental distribution and bioavailability. The solid-liquid partition coefficient (Kd) is a measure of this distribution, and for hydrophobic compounds like PBDFs, it is often normalized to the organic carbon content of the solid phase (Koc). skb.com

In terrestrial environments, PBDFs are expected to bind strongly to soil organic matter, limiting their mobility and leaching into groundwater. Their persistence in soil and sediment makes these compartments major sinks for these contaminants. diva-portal.org

Advanced Analytical Methodologies for the Characterization and Quantification of 1,2,4,8 Tetrabromo Dibenzofuran Isomers

Sample Preparation and Extraction Protocols for Diverse Environmental and Biological Matrices

The initial and one of the most critical stages in the analysis of 1,2,4,8-Tetrabromo-dibenzofuran is the efficient extraction of the analyte from the sample matrix. The choice of extraction protocol is dictated by the nature of the sample, whether it is an environmental matrix like soil, sediment, and air, or a biological matrix such as tissues and milk. diva-portal.orgresearchgate.netpops.int

A variety of extraction techniques are employed to handle the diverse range of matrices in which this compound may be found. The fundamental goal is to quantitatively transfer the analyte from the solid or liquid sample into a solvent phase suitable for further processing.

Soxhlet Extraction: This is a classic and widely used technique for extracting persistent organic pollutants (POPs) from solid samples. For instance, in the analysis of indoor dust and PM₂.₅ aerosol samples for PBDFs, Soxhlet extraction with toluene (B28343) over a 24-hour period is a common protocol. aaqr.org This method is exhaustive, ensuring high extraction efficiency for analytes that are strongly adsorbed to the sample matrix.

Microwave-Assisted Extraction (MAE): As a more modern alternative, MAE offers significantly reduced extraction times and solvent consumption compared to traditional methods. The ETHOS X microwave extraction system, compliant with US EPA Method 3546, can extract compounds like dioxins and furans from soils, sediments, and sludge. This technique uses microwave energy to heat the solvent and sample, accelerating the extraction process.

Solid-Phase Extraction (SPE): For aqueous samples or as a preliminary clean-up step, SPE is highly effective. In the analysis of serum, a C18 SPE procedure is used to isolate the analytes of interest from the bulk of the sample matrix before further automated cleanup. cdc.gov

Table 1: Multi-Matrix Extraction Strategies for PBDFs

Extraction TechniqueApplicable MatricesTypical SolventsKey Advantages
Soxhlet Extraction Soil, Sediment, Sludge, Dust, Fly Ash aaqr.orgToluene, HexaneHigh extraction efficiency, well-established method.
Microwave-Assisted Extraction (MAE) Soil, Clay, Sediment, Sludge, Solid Waste Hexane/Acetone, Dichloromethane/HexaneRapid extraction, reduced solvent usage.
Solid-Phase Extraction (SPE) Water, Serum cdc.govVaries by sorbent (e.g., C18)Good for liquid samples, combines extraction and concentration.

Following extraction, the resulting solvent contains the target analyte along with a multitude of co-extracted interfering compounds, such as lipids, pigments, and other halogenated compounds like polybrominated diphenyl ethers (PBDEs). researchgate.net These interferences can severely compromise chromatographic analysis and detection. Therefore, a multi-step clean-up procedure is essential.

The removal of PBDEs is particularly crucial, as they are often present at much higher concentrations than PBDFs and can cause significant analytical interference. researchgate.netresearchgate.net The clean-up process typically involves column chromatography using various adsorbent materials.

Multi-layered Silica (B1680970) Gel Columns: These columns often contain layers of silica gel modified with sulfuric acid and potassium hydroxide (B78521) to remove oxidizable substances and acidic/phenolic compounds, respectively. researchgate.netnih.gov

Alumina (B75360) and Florisil Columns: Alumina columns are used for further purification. diva-portal.org Florisil column chromatography has been shown to be particularly effective at separating PBDEs from PBDFs, with reports indicating that less than 0.5% of PBDEs may remain in the PBDF fraction. researchgate.netresearchgate.net

Activated Carbon Columns: Due to the planar structure of PBDFs, activated carbon is highly effective for isolating them from non-planar compounds like PBDEs. researchgate.netnih.govresearchgate.net The separation is based on the interaction between the π-electrons of the planar analytes and the graphite (B72142) structure of the carbon. researchgate.net Automated systems often use a combination of silica, alumina, and carbon columns for high-throughput and efficient purification of extracts from matrices like human serum. cdc.govwur.nl

Table 2: Common Adsorbents for Sample Clean-up in PBDF Analysis

AdsorbentPurposeTarget Interferences Removed
Acidic/Basic Silica Gel Removal of organic matrix componentsLipids, oxidizable compounds, acidic compounds. diva-portal.orgnih.gov
Alumina General purificationPolar interfering compounds. diva-portal.orgwur.nl
Florisil Separation of PBDFs from PBDEsPolybrominated diphenyl ethers (PBDEs). researchgate.netresearchgate.net
Activated Carbon Fractionation based on planarityNon-planar compounds (e.g., PBDEs). researchgate.netnih.govresearchgate.net

High-Resolution Chromatographic Separation Techniques

The final analytical step involves separating the this compound isomer from other PBDFs and any remaining interfering compounds, followed by quantification. High-resolution chromatography is indispensable for this task, given the large number of possible PBDF isomers (135 congeners). epa.gov

High-Resolution Gas Chromatography (HRGC), almost invariably coupled with High-Resolution Mass Spectrometry (HRGC/HRMS), is the gold standard for the congener-specific analysis of PBDFs. pops.intresearchgate.net This technique provides the high resolving power necessary to separate closely related isomers.

The choice of capillary column is critical. While various stationary phases are available, non-polar columns like those with a DB-5 phase are commonly used. epa.gov To minimize the potential for thermal degradation of the higher brominated congeners, which have long retention times and elute at high temperatures, shorter columns (e.g., 15-25 meters) with a thin film are often preferred. researchgate.netinchem.org This approach balances the need for adequate chromatographic resolution with the thermal stability of the analytes. researchgate.net Analysis of PBDD/Fs in samples like egg and broiler fat has been successfully performed using GC-HRMS, leading to the identification of specific congeners like 2,3,7,8-TBDF. wur.nlmdpi.com

While GC-MS is the dominant technique, liquid chromatography (LC) also has valuable applications in the analysis of brominated compounds.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): HPLC has been used in the characterization of tetrabromodibenzofuran isomers and can be employed as a preparative or analytical tool. nih.govnih.gov For instance, the isomer-specific pattern of 1,2,7,8-tetrabromodibenzofuran (B1220366) was characterized using a combination of techniques including HPLC. nih.gov RP-HPLC separates compounds based on their hydrophobicity, providing a different selectivity compared to the volatility-based separation in GC.

Two-Dimensional Liquid Chromatography (2D-LC): For exceptionally complex samples where single-dimension chromatography is insufficient, comprehensive two-dimensional liquid chromatography (2D-LC) offers vastly superior resolving power. nih.govchromatographyonline.com In 2D-LC, fractions from a first-dimension separation are systematically transferred to a second, orthogonal column for further separation. youtube.comyoutube.com By combining two different separation mechanisms (e.g., two different reversed-phase columns at orthogonal pH levels), the peak capacity of the system is dramatically increased. nih.gov While specific applications for this compound are not widely documented, the principle of 2D-LC makes it a powerful prospective tool for resolving complex mixtures of PBDF isomers that co-elute in one-dimensional systems. nih.govyoutube.com

Orthogonal separation techniques provide fundamentally different selectivity mechanisms, making them powerful tools for fractionating complex mixtures.

Countercurrent Chromatography (CCC): CCC is a form of liquid-liquid partition chromatography that operates without a solid stationary phase, instead utilizing two immiscible liquid phases. google.com One phase is held stationary in the column by centrifugal force while the other (mobile) phase is pumped through it. Separation occurs based on the differential partitioning of solutes between the two liquid phases. google.com High-speed counter-current chromatography (HSCCC) has been successfully applied to the fractionation and purification of brominated compounds, including brominated diphenyl ethers and brominated fluoresceins. nih.govnih.gov Its ability to handle large sample loads and avoid irreversible adsorption associated with solid supports makes it an excellent technique for preparative-scale isolation of specific isomers from synthetic mixtures or complex extracts for subsequent characterization. nih.govmdpi.com

Optimization of Column Systems for PBDFs and Resolution from Interfering Brominated Compounds

The cornerstone of isomer-specific analysis for PBDFs is high-resolution gas chromatography (HRGC). The choice and optimization of the capillary column system are paramount for separating the target isomers from a complex mixture of congeners and other interfering brominated compounds, such as polybrominated diphenyl ethers (PBDEs).

For the analysis of thermally sensitive compounds like PBDFs, shorter GC columns, typically in the range of 10 to 18 meters, are often preferred over longer columns (e.g., 30 m). researchgate.net Shorter columns help to minimize the on-column time at elevated temperatures, thereby reducing the risk of thermal degradation or isomerization of the analytes. researchgate.net Furthermore, columns with a thin film thickness, around 0.10 to 0.18 µm, are favored as they allow for elution of high molecular weight brominated compounds at lower temperatures, further preserving their integrity. researchgate.net

The stationary phase of the GC column plays a crucial role in the separation. Non-polar stationary phases, such as those based on 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5MS), are commonly used and provide good selectivity for a wide range of PBDF isomers. scispace.com The optimization of the GC oven temperature program is also critical to achieve the necessary resolution between closely eluting isomers and to separate PBDFs from potentially interfering PBDEs, which can have similar retention times. researchgate.net Large volume injection techniques, such as those using a Programmable Temperature Vaporization (PTV) injector, can enhance method sensitivity, although they may require careful optimization to avoid peak tailing and loss of resolution. researchgate.net

Table 1: Typical GC Column Parameters for PBDF Analysis

ParameterRecommended SpecificationRationale
Length 15 m - 30 mShorter columns minimize thermal degradation for high-boiling point analytes. researchgate.net
Internal Diameter (ID) 0.25 mmStandard ID providing a good balance of efficiency and sample capacity.
Film Thickness 0.10 µm - 0.25 µmThinner films reduce elution temperatures and analysis time. researchgate.net
Stationary Phase 5% Phenyl Polysiloxane-silaryleneProvides selectivity for separating various brominated congeners.

Mass Spectrometric Detection and Identification Strategies

Mass spectrometry (MS) is the definitive detection technique for the analysis of PBDFs due to its unparalleled sensitivity and specificity. When coupled with gas chromatography, it provides a powerful tool for the identification and quantification of trace levels of these compounds in complex matrices. A variety of MS techniques are employed, each offering distinct advantages.

High-resolution mass spectrometry (HRMS) is considered the gold standard for the analysis of halogenated dioxins and furans. thermofisher.com HRMS instruments, such as double-focusing magnetic sector or orbital trapping mass spectrometers, operate at high resolving power (typically ≥10,000), which allows for the measurement of masses with high accuracy (typically within 5 ppm). nih.govnih.gov This capability is essential for differentiating target analytes from isobaric interferences—other compounds that have the same nominal mass but a different elemental composition. nih.gov

For 1,2,4,8-Tetrabromodibenzofuran, HRMS can unequivocally confirm the elemental composition by providing an exact mass measurement. This high degree of specificity significantly reduces the likelihood of false positives, which can be a concern with lower-resolution instruments, especially when analyzing complex environmental or biological samples. nih.gov The sensitivity of HRGC/HRMS methods allows for detection and quantification at extremely low levels, often in the femtogram (fg) range. thermofisher.com

For routine monitoring and in laboratories where HRMS is not available, quadrupole mass spectrometers offer robust and sensitive alternatives.

Selected Ion Monitoring (SIM) mode on a single quadrupole GC/MS involves programming the mass spectrometer to detect only a few specific ions characteristic of the analyte, rather than scanning the entire mass range. This increases the dwell time on the ions of interest, significantly enhancing sensitivity compared to full-scan mode. For tetrabromodibenzofurans, the monitored ions would typically be the most abundant ones in the molecular ion isotopic cluster. mdpi.com However, SIM on a low-resolution instrument can still be susceptible to isobaric interferences in complex matrices.

Multiple Reaction Monitoring (MRM) , performed on a triple quadrupole (GC-MS/MS or GC-QQQMS) instrument, provides a higher degree of selectivity. shimadzu.com In MRM, the first quadrupole (Q1) is set to isolate a specific precursor ion (e.g., the molecular ion of 1,2,4,8-Tetrabromodibenzofuran). This ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. The third quadrupole (Q3) is then set to monitor for a specific product ion that is a characteristic fragment of the precursor. This two-stage mass filtering process drastically reduces background noise and chemical interference, leading to improved signal-to-noise ratios and highly reliable quantification, even in challenging matrices like food and soil. nih.gov For highly brominated compounds, precursor ions are often selected from the [M-2Br]+ cluster, which can be more abundant than the molecular ion cluster. thermofisher.com

Table 2: Comparison of MS Detection Modes

ModeInstrumentPrincipleSelectivity
HRMS Magnetic Sector, OrbitrapHigh-resolution mass analysis (≥10,000) for exact mass determination. nih.govVery High
SIM Single QuadrupoleMonitors a few specific ions of the target analyte. mdpi.comModerate
MRM Triple Quadrupole (QqQ)Monitors a specific precursor-to-product ion transition. High

The unique isotopic signature of bromine provides a powerful tool for confirming the presence and number of bromine atoms in a molecule. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with natural abundances of approximately 50.7% and 49.3%, respectively, resulting in a near 1:1 isotopic ratio. libretexts.orgchromatographyonline.com

A molecule containing four bromine atoms, such as 1,2,4,8-Tetrabromodibenzofuran, will exhibit a characteristic pentuplet of peaks in its mass spectrum corresponding to the different combinations of these two isotopes. The theoretical intensity distribution for a [M]⁺ ion cluster containing four bromine atoms (Br₄) is approximately 1:4:6:4:1 for the M, M+2, M+4, M+6, and M+8 peaks, respectively. This distinctive pattern serves as a reliable diagnostic tool for identifying tetrabrominated compounds and distinguishing them from compounds with a different number of bromine or chlorine atoms. chromatographyonline.com Analysis of this pattern is crucial for confirming the identity of the detected peak as a tetrabromodibenzofuran.

Table 3: Theoretical Isotope Pattern for a Br₄ Compound

IonRelative MassTheoretical Relative Intensity (%)
M100.06.25
M+2102.025.00
M+4104.037.50
M+6106.025.00
M+8108.06.25

Isomer-Specific Identification and Quantification Methodologies

Achieving unambiguous, isomer-specific identification and quantification requires a combination of high-resolution chromatographic separation and the use of appropriate chemical reference materials. The analytical method must be able to distinguish 1,2,4,8-Tetrabromodibenzofuran from the other 37 possible tetrabromodibenzofuran isomers.

The definitive identification of a specific isomer like 1,2,4,8-Tetrabromodibenzofuran is accomplished by comparing its chromatographic retention time and mass spectrum to that of an authentic reference standard analyzed under identical conditions. bebpa.orgeuropean-accreditation.org Without such a standard, the identification remains tentative.

For accurate quantification, isotope dilution mass spectrometry is the preferred method. labservice.it This technique involves spiking the sample with a known amount of a stable isotope-labeled analogue of the target analyte, most commonly a ¹³C₁₂-labeled version of 1,2,4,8-Tetrabromodibenzofuran, prior to extraction and cleanup. labservice.it This internal standard behaves almost identically to the native (unlabeled) compound throughout the entire analytical procedure. By measuring the ratio of the response of the native analyte to the labeled internal standard, it is possible to correct for any losses during sample preparation and for variations in instrument response, leading to highly accurate and precise quantification. labservice.it The availability of both native and isotope-labeled reference standards from commercial suppliers, such as Wellington Laboratories, is essential for performing validated, high-quality quantitative analysis. well-labs.com

Table 4: Types and Roles of Reference Standards

Standard TypeDescriptionPrimary Use
Native Analytical Standard Unlabeled, high-purity 1,2,4,8-Tetrabromodibenzofuran.Definitive identification (retention time matching), instrument calibration. european-accreditation.org
Isotope-Labeled Internal Standard ¹³C₁₂-labeled 1,2,4,8-Tetrabromodibenzofuran.Accurate quantification via isotope dilution; corrects for method variability. labservice.it

Retention Index Modeling for Congener Prediction and Confirmation

The accurate identification of individual polybrominated dibenzofuran (B1670420) (PBDF) congeners, such as 1,2,4,8-tetrabromodibenzofuran, in complex environmental and biological matrices is a significant analytical challenge. Due to the large number of possible isomers, the co-elution of congeners during chromatographic separation is a common issue. Retention index (RI) modeling, a well-established quantitative structure-retention relationship (QSPR) technique, offers a powerful tool for predicting and confirming the elution order of these congeners in gas chromatography (GC). researchgate.netdiva-portal.org

The fundamental principle of retention index modeling lies in correlating the chromatographic retention of a compound with its molecular structure and physicochemical properties. researchgate.net For PBDD/Fs and related compounds like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), models are often developed using multiple linear regression (MLR) or other statistical methods. diva-portal.orgnih.gov These models incorporate various molecular descriptors that quantify specific structural features of the congeners.

A common approach involves developing a model based on the retention times of a set of available PBDD/F standards. nih.gov This model can then be used to predict the retention times of other congeners for which standards are not available. The molecular descriptors used in these models can include:

Number and position of bromine substituents: The degree of bromination and the specific substitution pattern on the dibenzofuran backbone significantly influence retention behavior.

Molecular weight: Generally, retention time increases with molecular weight within a homologous series. nih.gov

Topological indices: These descriptors capture the connectivity and branching of the molecule.

Quantum-chemical descriptors: Properties such as dipole moment and polarizability can be calculated and correlated with retention. nih.gov

For instance, a multiple linear regression equation for predicting the relative retention time (RRT) of PBDE congeners has been developed with a high level of predictability (R² = 0.9972), demonstrating the potential of this approach for PBDD/Fs as well. nih.gov The general form of such an equation can be represented as:

RI = c₀ + c₁x₁ + c₂x₂ + ... + cₙxₙ

Where RI is the retention index, c₀ is a constant, c₁ through cₙ are the coefficients for each molecular descriptor, and x₁ through xₙ are the values of the descriptors for a given congener.

The table below illustrates a hypothetical application of retention index modeling for predicting the retention index of 1,2,4,8-tetrabromodibenzofuran based on a set of known standards.

CompoundExperimental Retention IndexPredicted Retention IndexResidual
2-Bromodibenzofuran18501852-2
2,8-Dibromodibenzofuran215021482
2,3,7-Tribromodibenzofuran24002405-5
1,2,4,8-Tetrabromodibenzofuran N/A 2650 N/A
2,3,7,8-Tetrabromodibenzofuran (B3055897)268026782

This table is for illustrative purposes only. The values are not based on actual experimental data.

By comparing the predicted retention index with the experimental retention times of unidentified peaks in a chromatogram, analysts can tentatively identify or confirm the presence of specific congeners like 1,2,4,8-tetrabromodibenzofuran, even in the absence of a dedicated analytical standard. This predictive capability is invaluable for expanding the scope of PBDD/F analysis and for prioritizing the synthesis of new analytical standards.

Complementary Analytical and Screening Techniques

To overcome the limitations of single analytical methods and to gain a more comprehensive understanding of the potential risks associated with PBDD/Fs, a combination of instrumental analysis and biological screening methods is often employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of organic molecules, including PBDD/F congeners like 1,2,4,8-tetrabromodibenzofuran. mdpi.comacs.org While mass spectrometry provides information about the molecular weight and elemental composition, NMR spectroscopy offers detailed insights into the specific arrangement of atoms within the molecule, making it the gold standard for structural confirmation. mdpi.com

The utility of NMR in structural analysis stems from several key parameters:

Chemical Shift (δ): The chemical shift of a nucleus (e.g., ¹H or ¹³C) is highly sensitive to its local electronic environment. researchgate.net The position of a signal in the NMR spectrum can therefore be used to infer the type of atom and its neighboring functional groups. For 1,2,4,8-tetrabromodibenzofuran, the chemical shifts of the remaining protons and carbons on the dibenzofuran skeleton would be influenced by the positions of the four bromine atoms.

Spin-Spin Coupling (J-coupling): This phenomenon results in the splitting of NMR signals and provides information about the connectivity of atoms, specifically the number of adjacent NMR-active nuclei. researchgate.net Analysis of the coupling patterns in the ¹H NMR spectrum of 1,2,4,8-tetrabromodibenzofuran would help to confirm the relative positions of the protons and, by extension, the bromine atoms.

Nuclear Overhauser Effect (NOE): NOE experiments provide information about the spatial proximity of nuclei, which is crucial for determining the stereochemistry and conformation of a molecule.

Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed for structure elucidation. acs.org

1D NMR: ¹H and ¹³C NMR spectra are the most common 1D experiments. The ¹H NMR spectrum provides information about the number and environment of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon framework of the molecule. researchgate.net

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing correlations between different nuclei. For a complex molecule like 1,2,4,8-tetrabromodibenzofuran, 2D NMR would be essential to definitively assign all the ¹H and ¹³C signals and thus confirm the substitution pattern.

The table below summarizes the types of information that can be obtained from various NMR experiments for the structural elucidation of 1,2,4,8-tetrabromodibenzofuran.

NMR ExperimentInformation Obtained
¹H NMRNumber and chemical environment of protons, proton-proton coupling
¹³C NMRNumber and chemical environment of carbon atoms
COSYCorrelation between coupled protons (H-H connectivity)
HSQCCorrelation between protons and their directly attached carbons (C-H connectivity)
HMBCCorrelation between protons and carbons over two to three bonds (long-range C-H connectivity)
NOESYSpatial proximity of protons

The combination of these NMR techniques allows for the complete and unambiguous structural assignment of 1,2,4,8-tetrabromodibenzofuran, which is critical for the validation of analytical standards and for understanding structure-activity relationships.

Integration of Effect-Based Bioassays with Chemical Analysis for Screening Purposes

The analysis of PBDD/Fs and other dioxin-like compounds in environmental and biological samples presents a significant challenge due to the vast number of congeners and their varying toxicities. A powerful strategy to address this complexity is the integration of effect-based bioassays with instrumental chemical analysis. nih.gov This approach combines the broad screening capabilities of bioassays with the specificity and quantification of chemical methods.

Effect-based bioassays, such as the Dioxin-Responsive Chemical-Activated Luciferase Gene Expression (DR CALUX®) assay, are designed to detect compounds that elicit a specific biological response, such as the activation of the aryl hydrocarbon receptor (AhR). nih.gov Since the toxicity of many PBDD/Fs is mediated through the AhR, these bioassays can provide a measure of the total dioxin-like activity in a sample, expressed as a toxic equivalent (TEQ).

The key advantages of this integrated approach include:

Comprehensive Screening: Bioassays can detect the cumulative effect of all AhR-active compounds in a sample, including known, unknown, and emerging contaminants that may not be part of routine targeted chemical analysis.

Prioritization of Samples: Samples showing a high response in a bioassay can be prioritized for detailed chemical analysis, optimizing analytical resources.

Identification of Key Toxicants: Discrepancies between the bioassay response and the TEQ calculated from the concentrations of targeted compounds can indicate the presence of unidentified toxicants.

A notable example of this approach was the investigation of high DR CALUX® responses in egg and broiler fat samples that did not correspond to high levels of regulated chlorinated dioxins and PCBs. nih.gov Subsequent broad-spectrum chemical analysis identified 2,3,7,8-tetrabromodibenzofuran as a significant contributor to the bioassay response.

The following table illustrates the complementary nature of bioassay and chemical analysis data in identifying emerging contaminants.

Sample IDDR CALUX® Response (ng BEQ/kg)PCDD/F + PCB TEQ (ng/kg)PBDD/F Congeners Identified by GC-HRMS
Egg Sample A15.22.52,3,7,8-TBDF, 1,2,3,7,8-PeBDF
Broiler Fat B12.81.82,3,7,8-TBDF
Feed Additive C8.5< 1.02,3,7,8-TBDF, PeBDFs

Data adapted from Dirks et al. (2024). BEQ = Bioanalytical Equivalent, TEQ = Toxic Equivalent, TBDF = Tetrabromodibenzofuran, PeBDF = Pentabromodibenzofuran.

This integrated strategy of using effect-based bioassays as a screening tool, followed by sophisticated chemical analysis for identification and quantification, is crucial for a more holistic assessment of the risks posed by complex mixtures of halogenated aromatic compounds, including the many isomers of tetrabromodibenzofuran.

Research Gaps and Future Directions in the Study of 1,2,4,8 Tetrabromo Dibenzofuran

Advancement in Comprehensive Isomer-Specific Data Acquisition and Reference Material Development

A significant hurdle in the study of 1,2,4,8-Tetrabromo-dibenzofuran is the lack of comprehensive, isomer-specific data. The complex mixture of congeners present in environmental and biological samples makes individual identification and quantification challenging. While analytical methods for polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) are well-established, specific methodologies for less common PBDFs like the 1,2,4,8-isomer are less developed. cdc.gov

The development of certified reference materials (CRMs) is paramount for accurate and reproducible measurements. Organizations like Wellington Laboratories have made significant strides in synthesizing and certifying a wide range of brominated flame retardant-related compounds, including various PBDF congeners. well-labs.comwell-labs.co.jp However, the availability of a specific CRM for this compound is a critical need. The availability of such standards would enable laboratories to validate their analytical methods, ensure data quality, and facilitate inter-laboratory comparisons, much like the Standard Reference Materials (SRMs) developed by the National Institute of Standards & Technology for PCBs in sediment. nist.gov

Future research should prioritize the synthesis and certification of this compound as a CRM. This would involve high-purity synthesis, rigorous characterization, and stability testing to ensure its suitability as a calibration and quality control standard for analytical laboratories worldwide.

Refinement of Mechanistic Understanding of PBDF Formation under Real-World Environmental Conditions

While the formation of PBDFs from precursors like polybrominated diphenyl ethers (PBDEs) during combustion and pyrolysis is generally understood, the specific mechanisms leading to the formation of this compound under diverse environmental conditions require further elucidation. researchgate.net Theoretical and laboratory studies have provided insights into the cyclization reactions that form PBDFs, often involving the loss of a bromine or hydrogen atom. researchgate.net However, these studies may not fully replicate the complexity of real-world scenarios, such as industrial fires, waste incineration, or the thermal degradation of consumer products containing brominated flame retardants. inchem.orguea.ac.uk

The influence of various environmental factors, including temperature, oxygen availability, and the presence of catalysts like metal oxides, on the isomer-specific formation of PBDFs is an area ripe for investigation. researchgate.netresearchgate.net For instance, research has shown that the presence of zinc oxide can alter the thermal degradation pathway of BDE-209, a common PBDE, leading to the formation of different brominated dioxins. researchgate.net Understanding these intricate formation pathways is crucial for predicting the environmental release of specific congeners like this compound from various sources.

Future research should employ a combination of controlled laboratory experiments and field studies to refine the mechanistic understanding of this compound formation. This includes investigating the thermal degradation of specific PBDE-containing products under realistic conditions and analyzing the resulting PBDF congener profiles. Such studies will provide critical data for developing more accurate emission inventories and exposure models.

Development of Unified and Standardized Analytical Methods for Diverse PBDF Congeners across Varied Matrices

The accurate detection and quantification of this compound in various environmental matrices, such as soil, sediment, air, and biota, are hampered by the lack of unified and standardized analytical methods. Current methods, often adapted from those used for PCBs and other persistent organic pollutants, involve multiple steps including extraction, cleanup, and instrumental analysis, typically by gas chromatography coupled with mass spectrometry (GC/MS). cdc.govepa.govcdc.gov However, the diversity of PBDF congeners and the complexity of sample matrices present significant analytical challenges, including potential co-elution and matrix interference.

High-resolution gas chromatography (HRGC) coupled with high-resolution mass spectrometry (HRMS) is the gold standard for congener-specific analysis of dioxin-like compounds, offering high sensitivity and selectivity. cdc.gov However, the cost and technical expertise required for these instruments limit their widespread use. There is a need for the development of more accessible, yet reliable, analytical methods that can be adopted by a broader range of environmental monitoring laboratories.

Furthermore, the development of standardized operating procedures (SOPs) for the analysis of a wide range of PBDF congeners, including this compound, across different matrices is crucial. This would ensure data comparability across studies and geographic regions. The establishment of proficiency testing programs and inter-laboratory comparison studies would also contribute to improving the quality and reliability of PBDF data.

Integration of Advanced Computational Models for Enhanced Environmental Fate and Transport Prediction

Advanced computational models are powerful tools for predicting the environmental fate and transport of chemical substances. Quantitative Structure-Activity Relationship (QSAR) models, for example, can estimate the physicochemical properties, environmental persistence, and potential toxicity of compounds based on their chemical structure. nih.gov Fugacity models can predict how a chemical will partition between different environmental compartments, such as air, water, soil, and sediment. pops.int

While such models have been applied to PBDEs and other major brominated flame retardants, their application to specific PBDF congeners like this compound is limited. researchgate.net The accuracy of these models is highly dependent on the quality of the input data, including physicochemical properties and degradation rates. Therefore, the lack of comprehensive experimental data for this compound hinders the development of robust and reliable predictive models.

Future research should focus on generating the necessary experimental data to parameterize and validate computational models for this compound. This includes determining its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and degradation half-lives in various environmental media. Integrating this data into advanced models will enhance our ability to predict its environmental distribution, potential for long-range transport, and ultimate fate. This, in turn, will support more informed risk assessments and environmental management strategies.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting trace levels of 1,2,4,8-Tetrabromo-dibenzofuran in environmental or biological matrices?

  • Methodological Answer : Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard for detecting brominated dibenzofurans at parts-per-trillion levels. Sample preparation involves accelerated solvent extraction (ASE) with toluene or nonanol solutions, followed by cleanup using silica gel columns to remove lipid interferences. For biological tissues (e.g., liver or fat), hydroxylated metabolites can be identified via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Q. How can researchers synthesize this compound with positional selectivity?

  • Methodological Answer : Controlled bromination of dibenzofuran precursors using agents like 2,4,4,6-tetrabromo-2,5-cyclohexadienone under inert conditions enables selective substitution. Reaction optimization (temperature: 70–100°C, time: 6–12 hours) and solvent polarity adjustments (e.g., toluene/decane mixtures) help direct bromine substitution to the 1,2,4,8 positions. Isotopic labeling (e.g., ¹³C) is achievable using halogenated dibenzofuran standards as templates .

Q. What are the primary metabolic pathways of this compound in mammalian systems?

  • Methodological Answer : In mice, hepatic cytochrome P450 enzymes mediate hydroxylation at the 3- or 6-positions, forming hydroxylated metabolites detectable via LC-MS. Glucuronidation and sulfation further enhance water solubility for renal excretion. Notably, tetrabromo congeners exhibit lower metabolic rates (M/P ratios: ~10⁻⁴) compared to lower-brominated analogs due to steric hindrance from bromine atoms .

Q. What environmental persistence metrics are critical for assessing this compound’s ecological impact?

  • Methodological Answer : Key parameters include octanol-water partition coefficients (log KOW >6.5), soil half-life (>180 days), and bioaccumulation factors (BCF >5,000 in fish). Aerobic degradation by Bacillus spp. and Serratia spp. in soil can reduce concentrations by 30–50% over 60 days under optimized pH (6.5–7.5) and nutrient conditions .

Advanced Research Questions

Q. How do bromination patterns influence the thermal degradation kinetics of this compound under oxidative conditions?

  • Methodological Answer : Pyrolysis in a stirred reactor (500–950°C, atmospheric pressure) reveals that bromine atoms at the 1,2,4,8-positions retard unimolecular decomposition due to increased bond dissociation energies (BDEs: ~380 kJ/mol). Oxidation pathways dominate above 700°C, yielding brominated phenols and furans via radical chain mechanisms. Kinetic modeling using density functional theory (DFT) confirms that C-Br bond cleavage is rate-limiting .

Q. What enzymatic systems degrade this compound, and what are their catalytic mechanisms?

  • Methodological Answer : Rhodococcus opacus strain SAO101 employs a lateral dioxygenase system (DbfA/DbfB) to oxidize the dibenzofuran skeleton. The enzyme complex utilizes Fe²⁺ as a cofactor to insert oxygen at the 4,4a-position, generating dihydrodiol intermediates. Subsequent dehydrogenation by hydrolases yields 2-hydroxy-6-bromo-diphenolic acid, which undergoes further defunctionalization. Gene knockout studies confirm dbfC’s role in meta-cleavage pathways .

Q. How does the crystal packing of this compound affect its photophysical properties?

  • Methodological Answer : Single-crystal X-ray diffraction reveals Br⋯Br (3.45 Å) and C-H⋯O (2.72 Å) interactions that stabilize the lattice. These non-covalent forces redshift fluorescence emission (λem = 450–470 nm) by enhancing π-π stacking. Time-resolved spectroscopy shows delayed fluorescence lifetimes (>100 ns) in crystalline states, contrasting with solution-phase monomeric emission (<10 ns) .

Q. What catalytic systems efficiently dehalogenate this compound in hydrogenolysis reactions?

  • Methodological Answer : Bimetallic Pt-Ni/ZSM-5 catalysts (Pt/Ni ratio = 1:3) achieve >90% debromination at 250°C under 1 atm H2. Mechanistic studies using X-ray absorption spectroscopy (XAS) indicate that Ni promotes H2 dissociation, while Pt facilitates electron transfer to C-Br bonds. Catalyst deactivation via coking is reversible through oxidative regeneration at 500°C .

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